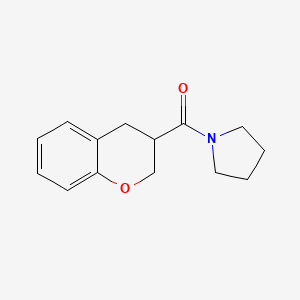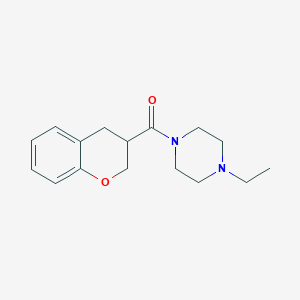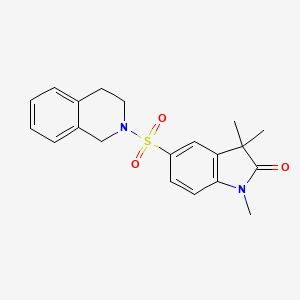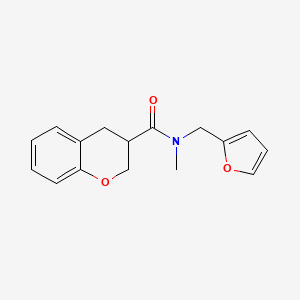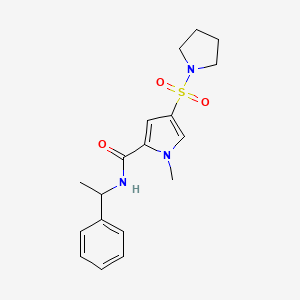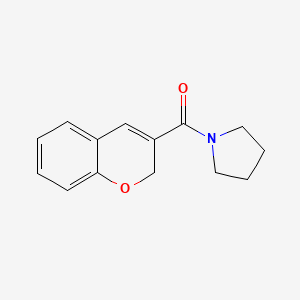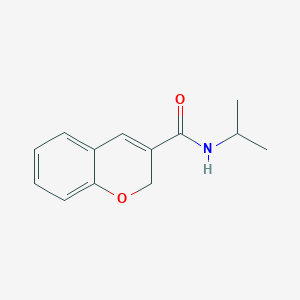![molecular formula C18H27N3O3 B7518502 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide, also known as GW4869, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2002 by German researchers at the University of Bonn. Since then, it has been used in various studies to investigate its mechanism of action and its potential therapeutic applications.
Mecanismo De Acción
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide exerts its effects by inhibiting the activity of sphingomyelinase, which leads to a decrease in the production of ceramide, a bioactive sphingolipid. Ceramide has been shown to play a key role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of sphingomyelinase and reducing the production of ceramide, 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide can modulate these cellular processes.
Biochemical and Physiological Effects
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and to reduce the severity of ischemic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. Another advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can have off-target effects and may not be specific to sphingomyelinase. In addition, it can be toxic at high concentrations and may not be suitable for use in certain cell types or animal models.
Direcciones Futuras
There are a number of future directions for research on 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and to reduce the severity of ischemic brain injury, suggesting that it may have potential as a therapeutic agent in these conditions. Finally, further research is needed to better understand the mechanism of action of 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide and to develop more specific inhibitors of sphingomyelinase.
Métodos De Síntesis
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide can be synthesized by a multi-step process involving the reaction of 6-methoxy-2-naphthaldehyde with 4-methylpiperazine, followed by the addition of ethyl bromoacetate and subsequent hydrolysis of the resulting ester. The final step involves the reaction of the resulting carboxylic acid with thionyl chloride and subsequent reaction with 3-amino-4-methoxyphenylboronic acid (AMPB) to yield 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide.
Aplicaciones Científicas De Investigación
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide has been widely used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of sphingomyelinase, an enzyme that plays a key role in the metabolism of sphingolipids. Sphingolipids are important signaling molecules that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-20-7-9-21(10-8-20)6-5-19-18(22)15-11-14-12-16(23-2)3-4-17(14)24-13-15/h3-4,12,15H,5-11,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHERPCZHUFJFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)C2CC3=C(C=CC(=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

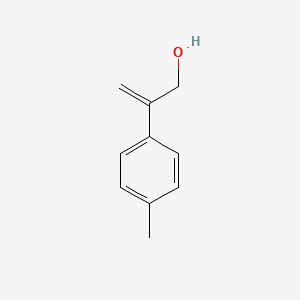
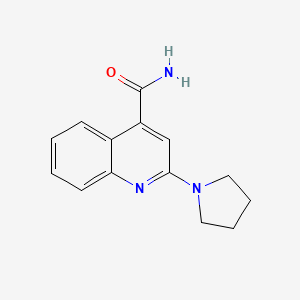
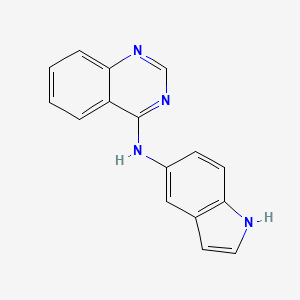
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
